molecular formula C9H12N2O4S B14835661 3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide

3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide

Cat. No.: B14835661
M. Wt: 244.27 g/mol
InChI Key: OPLBNWYYKLOHIC-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C9H12N2O4S. It is primarily used in research and development settings, particularly in the fields of chemistry and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide typically involves the reaction of 3-cyclopropoxy-4-methoxypyridine with a sulfonamide reagent under controlled conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-methoxypyridine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups, which can result in distinct chemical reactivity and biological activity compared to its isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

3-cyclopropyloxy-4-methoxypyridine-2-sulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-14-7-4-5-11-9(16(10,12)13)8(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,10,12,13)

InChI Key

OPLBNWYYKLOHIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)S(=O)(=O)N)OC2CC2

Origin of Product

United States

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